4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide
CAS No.: 5527-81-1
Cat. No.: VC12028942
Molecular Formula: C13H9ClF2N2O5S
Molecular Weight: 378.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5527-81-1 |
|---|---|
| Molecular Formula | C13H9ClF2N2O5S |
| Molecular Weight | 378.74 g/mol |
| IUPAC Name | 4-chloro-N-[2-(difluoromethoxy)phenyl]-3-nitrobenzenesulfonamide |
| Standard InChI | InChI=1S/C13H9ClF2N2O5S/c14-9-6-5-8(7-11(9)18(19)20)24(21,22)17-10-3-1-2-4-12(10)23-13(15)16/h1-7,13,17H |
| Standard InChI Key | CSDUXAMNOKDOCT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC(F)F |
| Canonical SMILES | C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC(F)F |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Architecture
The systematic IUPAC name, 4-chloro-N-[2-(difluoromethoxy)phenyl]-3-nitrobenzenesulfonamide, reflects its substitution pattern:
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Primary benzene ring: Chloro (position 4), nitro (position 3), and sulfonamide (position 1).
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Sulfonamide group: Connected to a secondary phenyl ring bearing a difluoromethoxy group at position 2.
The difluoromethoxy group () enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a feature critical for drug bioavailability.
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via a multi-step sequence:
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Chlorosulfonation of nitrobenzene: Introduces the sulfonyl chloride group at position 1.
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Amine coupling: Reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 2-(difluoromethoxy)aniline in dichloromethane or acetonitrile.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures.
Representative reaction:
Optimization Challenges
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Nitro group stability: Requires controlled temperatures (<50°C) to prevent premature reduction.
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Difluoromethoxy introduction: Achieved via nucleophilic substitution using difluoromethyl bromide under basic conditions.
Chemical Reactivity and Functionalization
Electrophilic and Nucleophilic Sites
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Nitro group: Electron-withdrawing nature activates the benzene ring for nucleophilic aromatic substitution at positions 2 and 6.
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Sulfonamide NH: Participates in hydrogen bonding with biological targets (e.g., enzyme active sites).
Derivatization Opportunities
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Nitro reduction: Catalytic hydrogenation converts the nitro group to an amine, enabling further functionalization.
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Sulfonamide alkylation: Reaction with alkyl halides modifies solubility and target affinity.
Research Gaps and Future Directions
Unexplored Pharmacokinetics
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ADME properties: No data exist on oral bioavailability, plasma protein binding, or hepatic metabolism.
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Toxicology: Acute and chronic toxicity profiles remain uncharacterized.
Therapeutic Opportunities
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Oncology: Targeting hypoxia-inducible carbonic anhydrase IX in solid tumors.
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Antimicrobial resistance: Combating Gram-negative pathogens via novel mechanism-of-action.
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